molecular formula C16H12F2N4OS B10941221 2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether

2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether

Cat. No.: B10941221
M. Wt: 346.4 g/mol
InChI Key: FZDYTYLBMARGAR-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a difluorophenyl group and a thienotriazolopyrimidine moiety, which are connected via an ether linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether typically involves multiple steps. One common approach is the Dimroth rearrangement, which is used to synthesize the thienotriazolopyrimidine core . The reaction conditions often involve the use of strong bases or acids to facilitate the rearrangement process. Additionally, the difluorophenyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether involves its interaction with specific molecular targets, such as CDK2. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The molecular pathways involved include the disruption of cyclin-CDK complexes and the modulation of downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether is unique due to the presence of both difluorophenyl and thienotriazolopyrimidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12F2N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

4-[(2,4-difluorophenoxy)methyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H12F2N4OS/c1-8-9(2)24-16-14(8)15-20-13(21-22(15)7-19-16)6-23-12-4-3-10(17)5-11(12)18/h3-5,7H,6H2,1-2H3

InChI Key

FZDYTYLBMARGAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=C(C=C(C=C4)F)F)C

Origin of Product

United States

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